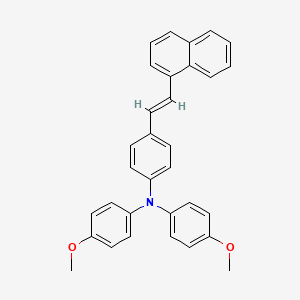
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline is an organic compound that belongs to the class of aromatic amines. It features a complex structure with methoxy groups and naphthalene moieties, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene derivative: This involves the reaction of naphthalene with suitable reagents to introduce the vinyl group.
Coupling reaction: The naphthalene derivative is then coupled with 4-methoxyaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the methoxy-substituted phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or reduced aromatic rings.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and aromatic rings facilitate binding to specific sites, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(4-methoxyphenyl)aniline: Lacks the naphthalene moiety, making it less complex.
N-(4-(2-(Naphthalen-1-yl)vinyl)phenyl)aniline: Lacks the methoxy groups, affecting its reactivity and applications.
Uniqueness
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline is unique due to its combination of methoxy groups and naphthalene moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H27NO2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N,N-bis(4-methoxyphenyl)-4-[(E)-2-naphthalen-1-ylethenyl]aniline |
InChI |
InChI=1S/C32H27NO2/c1-34-30-20-16-28(17-21-30)33(29-18-22-31(35-2)23-19-29)27-14-11-24(12-15-27)10-13-26-8-5-7-25-6-3-4-9-32(25)26/h3-23H,1-2H3/b13-10+ |
InChI Key |
QDXCMIDMLVCQNC-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















